![molecular formula C10H13NO2S B555386 S-Benzyl-L-cysteine CAS No. 3054-01-1](/img/structure/B555386.png)
S-Benzyl-L-cysteine
Overview
Description
S-Benzyl-L-cysteine is an organic compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine molecule. The compound has the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It is a non-natural amino acid with a single chiral center, existing in the L-configuration.
Mechanism of Action
Target of Action
S-Benzyl-L-cysteine is a non-natural amino acid that has a single chiral center and exists in the L-configuration It’s known that cysteine conjugates like this compound are substrates for the enzyme cysteine conjugate s-oxidase, which is found mostly in the microsomal fractions of rat liver and kidney .
Mode of Action
In the presence of oxygen and NADPH, this compound is converted to this compound sulfoxide by the enzyme cysteine conjugate S-oxidase . No this compound sulfone was detected in this process .
Biochemical Pathways
It’s known that cysteine conjugates play a role in sulfur assimilation in microorganisms . In this process, various forms of inorganic sulfur sources are biosynthesized into organic sulfur compounds such as L-cysteine and L-methionine .
Pharmacokinetics
The solubility of the compound in water and organic solvents, as well as its stability, would likely influence its bioavailability .
Result of Action
It’s known that the conversion of this compound to this compound sulfoxide by the enzyme cysteine conjugate s-oxidase is part of the sulfur assimilation process in microorganisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
S-Benzyl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for cysteine conjugate S-oxidase activity, predominantly found in the microsomal fractions of rat liver and kidney .
Cellular Effects
It is known that in the presence of oxygen and NADPH, this compound is converted to this compound sulfoxide . This conversion could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound sulfoxide in the presence of oxygen and NADPH . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors during its conversion to this compound sulfoxide . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a chemoenzymatic method. This involves the use of tryptophan synthase to catalyze the reaction between thiophenol and L-serine. The process includes multiple steps such as Grignard reaction, hydrolysis, and enzymatic synthesis, leading to high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen and NADPH, this compound can be oxidized to form this compound sulfoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Major Products:
Oxidation: this compound sulfoxide.
Reduction: The reduced form of this compound.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Drug Delivery Systems
Hydrogel Formation
S-Benzyl-L-cysteine has been utilized in the development of peptide-based hydrogels, which serve as drug delivery systems. These hydrogels exhibit enhanced biocompatibility and structural stability compared to traditional linear peptides. A study demonstrated that cyclic dipeptide hydrogels based on SBLC can improve the efficacy of anticancer drugs through sustainable release mechanisms, making them suitable for biomedical applications including tissue engineering and wound healing .
Nanogel Development
Recent advancements have shown that SBLC can be crosslinked with natural polymers to create nanogels. For instance, researchers synthesized DNA-HCl-SBLC nanogels that effectively inhibited the growth of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa. These nanogels exhibited low cytotoxicity to normal cells and demonstrated significant antibacterial properties, suggesting potential for clinical applications in treating infections caused by biofilm-forming bacteria .
Biochemical Research
Enzymatic Studies
this compound has been evaluated as a substrate for serum cystine aminopeptidase. The hydrolysis of SBLC-4'-nitroanilide by this enzyme provides insights into its enzymatic behavior and potential applications in biochemical assays . This research contributes to understanding how SBLC can be utilized in metabolic studies and enzyme kinetics.
Plant Physiology
In plant biology, SBLC has been studied as an inhibitor of O-acetylserine(thiol) lyase, affecting growth and photosynthesis in plants such as Ipomoea grandifolia. The application of SBLC resulted in significant reductions in photosynthetic efficiency and growth parameters, indicating its role in regulating sulfur metabolism within plants . This research highlights the compound's potential use in agricultural science for modulating plant responses to environmental stress.
Antibacterial Applications
Resistance Mitigation
The modification of natural materials with this compound has shown promise in combating antibiotic resistance. The aforementioned DNA-HCl-SBLC nanogels not only inhibited bacterial growth but also demonstrated efficacy against biofilm-associated infections, which are notoriously difficult to treat due to their resistance mechanisms . This application is particularly relevant given the rising concern over antibiotic-resistant pathogens in clinical settings.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Drug Delivery | Hydrogel systems for anticancer drugs | Enhanced drug efficacy through sustainable release mechanisms |
Biochemical Research | Substrate for serum cystine aminopeptidase | Insights into enzymatic activity and potential assay applications |
Plant Physiology | Inhibitor of O-acetylserine(thiol) lyase | Significant impact on growth and photosynthesis; potential agricultural uses |
Antibacterial Applications | Crosslinked nanogels for combating antibiotic-resistant bacteria | Effective inhibition of biofilm-forming bacteria; low cytotoxicity to normal cells |
Comparison with Similar Compounds
- S-Methyl-L-cysteine
- S-Phenyl-L-cysteine
- L-Cysteine
- S-Carboxymethyl-L-cysteine
Comparison: S-Benzyl-L-cysteine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities compared to other cysteine derivatives. For instance, S-Phenyl-L-cysteine has a phenyl group instead of a benzyl group, leading to different reactivity and applications .
Biological Activity
S-Benzyl-L-cysteine (SBC) is a sulfur-containing amino acid derivative that has garnered attention in various fields of biological research due to its multifaceted biological activities. This article provides a detailed overview of the biological activity of SBC, including its effects on plant physiology, antibacterial properties, and potential applications in biomedical fields.
This compound is an analog of L-cysteine, characterized by the addition of a benzyl group to the sulfur atom. This modification enhances its biochemical properties and interactions within biological systems. SBC has been studied for its role as an inhibitor of O-acetylserine sulfhydrylase (OAS-TL), an enzyme critical in the biosynthesis of cysteine and other sulfur-containing compounds.
2. Effects on Plant Physiology
Recent studies have demonstrated that SBC significantly impacts plant growth and photosynthesis. A notable study investigated its effects on Ipomoea grandifolia, revealing several key findings:
- Growth Inhibition : SBC treatment led to a reduction in plant height and biomass, indicating a detrimental effect on growth.
- Photosynthetic Activity : Measurements showed a decrease in maximum net photosynthetic rate (Nmax) by 24% and light saturation point (LSP) by 22% compared to control plants. The inhibition of OAS-TL by SBC disrupts cysteine biosynthesis, which is essential for forming chlorophyll and other photosynthetic components .
Table 1: Effects of this compound on Photosynthesis Parameters
Parameter | Control (%) | SBC Treatment (%) | Change (%) |
---|---|---|---|
Nmax | 100 | 76 | -24 |
LSP | 100 | 78 | -22 |
Vcmax | 100 | 77 | -23 |
ETR | 100 | 81 | -19 |
ROS Levels | Baseline | Elevated | Increased |
These results indicate that SBC not only inhibits growth but also elevates oxidative stress markers, contributing to reduced photosynthetic efficiency.
3. Antibacterial Activity
This compound has also been explored for its antibacterial properties. A study focusing on natural nanogels crosslinked with SBC demonstrated potent antibacterial activity against biofilm-forming bacteria such as E. coli and Pseudomonas aeruginosa. The modification with SBC enhanced the effectiveness of these nanogels, allowing them to outperform unmodified counterparts in inhibiting bacterial growth .
Case Study: Antibacterial Efficacy
In vitro experiments showed that SBC-modified nanogels significantly reduced bacterial viability compared to controls. The mechanism was linked to increased permeability of bacterial membranes and disruption of cellular functions, as evidenced by scanning electron microscopy (SEM) analysis which revealed structural damage to bacterial cells.
4. Mechanistic Insights
The biological activity of SBC can be attributed to its ability to interfere with key metabolic pathways:
- Inhibition of OAS-TL : By inhibiting this enzyme, SBC reduces the availability of cysteine, leading to impaired synthesis of vital proteins and antioxidants.
- Oxidative Stress Induction : Elevated levels of reactive oxygen species (ROS) were observed in treated plants, correlating with increased lipid peroxidation markers such as malondialdehyde (MDA) and conjugated dienes .
5. Conclusion
This compound exhibits significant biological activity that impacts both plant physiology and microbial interactions. Its role as an inhibitor of crucial metabolic pathways positions it as a valuable compound in agricultural biotechnology and antimicrobial research. Future studies should focus on elucidating the detailed mechanisms underlying its effects and exploring potential applications in therapeutic contexts.
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-62-9 | |
Record name | Poly(S-benzyl-L-cysteine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60180650 | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 25988-62-9 | |
Record name | S-Benzyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Cysteine, S-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-BENZYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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